Ethyl 2-(4-chlorophenoxy)acetate
Overview
Description
Ethyl 2-(4-chlorophenoxy)acetate is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Degradation and Environmental Treatment : In a study on the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2, Ethyl 2-(4-chlorophenoxy)acetate was found as a transient product. This research contributes to understanding advanced oxidation processes for wastewater treatment, particularly in identifying organic intermediates formed during the mineralization process (Sun & Pignatello, 1993).
Synthesis and Antimicrobial Studies : Ethyl (4-chlorophenoxy)acetate has been used as a precursor in synthesizing various 4-oxo-thiazolidine derivatives. These compounds were then studied for their antimicrobial properties, indicating the role of this compound in creating potentially beneficial antimicrobial agents (Patel, Mistry, & Desai, 2009).
Corrosion Inhibition : this compound derivatives have been evaluated as corrosion inhibitors for metals. A study on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4 H )-yl)acetate, highlighted their potential as effective corrosion inhibitors for copper in nitric acid media, demonstrating the chemical's utility in protecting metal surfaces (Zarrouk et al., 2014).
Insect Growth Regulation : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a derivative of this compound, has been synthesized and studied as an insect growth regulator. The research included comprehensive structure confirmation using various spectroscopic techniques and bio-assays against Galleria mellonella. It shows potential as a juvenile hormone mimic for potential use in insect growth regulation (Devi & Awasthi, 2022).
Metabolism and Drug Development : In pharmacology, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a structurally related compound, was studied in animals for its metabolism as a hypolipidemic agent. This kind of research is crucial for understanding the metabolic pathways and potential therapeutic applications of such compounds (Kobayashi, Ando, Sugihara, & Harigaya, 1987).
Safety and Hazards
Future Directions
Research on Ethyl 2-(4-chlorophenoxy)acetate and similar compounds is ongoing. For instance, a study reported the synthesis of novel thioether derivatives containing 1,2,4-triazole moiety from 4-chlorophenol and ethyl 2-chloroacetate as starting materials . These compounds exhibited moderate antifungal activity .
Mechanism of Action
Target of Action
Ethyl 2-(4-chlorophenoxy)acetate is a type of phenoxyacetic acid derivative . Similar compounds, such as 2,4-dichlorophenoxyacetic acid, are known to act as synthetic auxins , which are plant hormones that regulate growth and coordinate various developmental processes.
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it may induce uncontrolled growth in susceptible plants, leading to their eventual death . It is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to affect auxin signaling pathways in plants . Auxins play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.
Pharmacokinetics
It has been suggested that it has high gastrointestinal absorption and is bbb permeant . The compound’s Log Po/w (iLOGP) is 2.46, indicating its lipophilicity . Its water solubility is 0.21 mg/ml, suggesting it is soluble .
Result of Action
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to cause uncontrolled growth and eventual death in susceptible plants .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a significant yield when synthesized
Cellular Effects
Some studies suggest that similar compounds may have cytotoxic effects
Temporal Effects in Laboratory Settings
It is known that similar compounds can be rapidly adsorbed in certain conditions
Dosage Effects in Animal Models
Similar compounds have been shown to cause dose-dependent membrane damage and other toxic effects
Metabolic Pathways
Similar compounds are known to be involved in fatty acid oxidation
Properties
IUPAC Name |
ethyl 2-(4-chlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULRDJFRGVHKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162658 | |
Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14426-42-7 | |
Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (4-chlorophenoxy)acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 2-(4-chlorophenoxy)acetate in the synthesis of the target compounds?
A1: this compound (2) serves as a crucial building block in the multi-step synthesis of the target N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. [] It is synthesized from 4-chlorophenoxyacetic acid and subsequently reacted with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide, a key precursor for the 1,3,4-oxadiazole ring formation. []
Q2: Is there any information available in the research article about the structural characterization of this compound?
A2: Unfortunately, the research article primarily focuses on the final synthesized compounds and their properties. While it mentions the use of IR, 1H-NMR, and EI-MS for characterizing the final compounds, it doesn't provide specific spectroscopic data for this compound itself. []
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